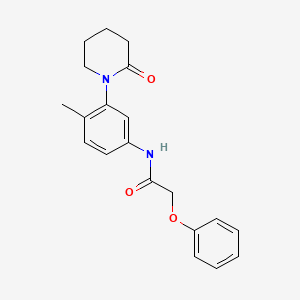

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

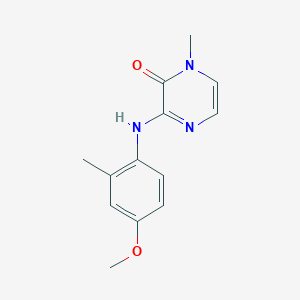

“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are important synthetic fragments for designing drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

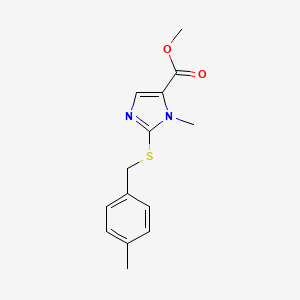

The compound contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains phenyl and phenoxy groups, which are common structures in organic chemistry.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Allosteric Modifiers of Hemoglobin

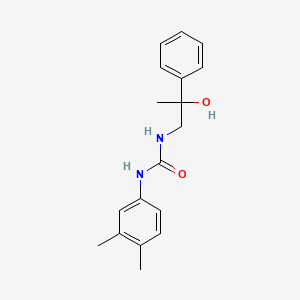

The research by Randad et al. (1991) focuses on the synthesis and testing of compounds related to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide for their ability to decrease the oxygen affinity of human hemoglobin A. These compounds are strong allosteric effectors of hemoglobin, suggesting their potential in clinical or biological areas that require reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes (Randad et al., 1991).

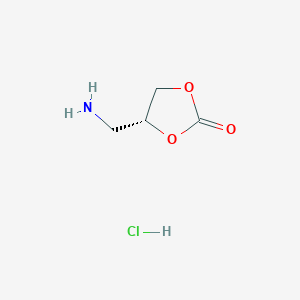

Oxazolidinone Antibacterial Agents

Zurenko et al. (1996) studied novel oxazolidinone analogs, structurally similar to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide, for their antibacterial activities. These compounds demonstrated effectiveness against a variety of clinically important human pathogens without inducing rapid resistance development, indicating their potential as new antibacterial agents (Zurenko et al., 1996).

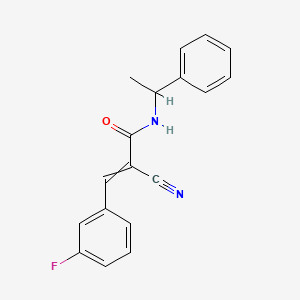

Met Kinase Inhibitor for Cancer Therapy

Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors, which are structurally related to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide. These compounds showed promising results in inhibiting tumor growth in vivo, making them candidates for phase I clinical trials for cancer therapy (Schroeder et al., 2009).

Chemoselective Acetylation for Antimalarial Drugs

Magadum and Yadav (2018) utilized chemoselective acetylation of 2-aminophenol, a process relevant to the synthesis of compounds like N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide, to produce intermediates for the natural synthesis of antimalarial drugs. This illustrates the compound's relevance in the development of antimalarial medication (Magadum & Yadav, 2018).

将来の方向性

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of new synthesis methods and the discovery of new biological applications are important future directions in this field .

特性

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-15-10-11-16(13-18(15)22-12-6-5-9-20(22)24)21-19(23)14-25-17-7-3-2-4-8-17/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTGNZWBRKSEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)

![N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2946194.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)